molecular formula C14H23N3 B2846134 1-Isopropyl-4-((6-methylpyridin-2-yl)methyl)piperazine CAS No. 2097923-30-1

1-Isopropyl-4-((6-methylpyridin-2-yl)methyl)piperazine

Cat. No. B2846134
CAS RN: 2097923-30-1
M. Wt: 233.359
InChI Key: PWVJWJWDKPQXJW-UHFFFAOYSA-N
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Description

“1-Isopropyl-4-((6-methylpyridin-2-yl)methyl)piperazine” is a chemical compound . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms . The exact properties and uses of this specific compound are not widely documented in the available literature.

Scientific Research Applications

  • Antidepressant and Antianxiety Applications : A study by Kumar et al. (2017) explored the synthesis of novel derivatives of piperazine, including compounds similar to 1-Isopropyl-4-((6-methylpyridin-2-yl)methyl)piperazine. These compounds were evaluated for antidepressant activities using Porsolt’s behavioral despair test and for antianxiety activities using the plus maze method. Certain derivatives showed significant antidepressant and antianxiety activities.

  • Luminescent Properties and Photo-Induced Electron Transfer : Gan et al. (2003) studied novel piperazine substituted naphthalimide model compounds, focusing on their luminescent properties and photo-induced electron transfer (PET) processes. These findings indicate potential applications in materials science, particularly in the development of pH probes and fluorescence quenching mechanisms.

  • Structural Characterization for Analgesic Applications : The structural characterization of isothiazolopyridine derivatives, including compounds related to this compound, was conducted by Karczmarzyk and Malinka (2008). Their research aimed to understand the correlation between molecular structure and analgesic action.

  • Antibacterial Agents : Research by Matsumoto and Minami (1975) involved the synthesis of pyrido[2,3-d]pyrimidine derivatives with piperazine substituents. These compounds showed notable antibacterial activity, particularly against gram-negative bacteria.

  • Metabolism in Diabetes Treatment : Sharma et al. (2011) investigated the oxidative metabolism of a cyanopyridine derivative by xanthine oxidase in rodent plasma. This derivative was identified in the context of a G protein-coupled receptor 119 agonist program for type 2 diabetes, indicating potential applications in diabetes treatment.

  • Antidiabetic Properties : A study by Le Bihan et al. (1999) focused on piperazine derivatives as new antidiabetic compounds. They identified several compounds in this series with significant antidiabetic effects, indicating potential applications in diabetes management.

properties

IUPAC Name

1-[(6-methylpyridin-2-yl)methyl]-4-propan-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-12(2)17-9-7-16(8-10-17)11-14-6-4-5-13(3)15-14/h4-6,12H,7-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVJWJWDKPQXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN2CCN(CC2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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